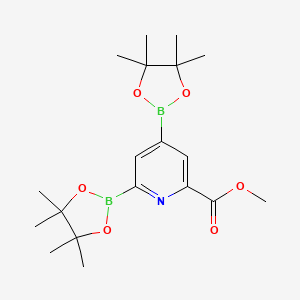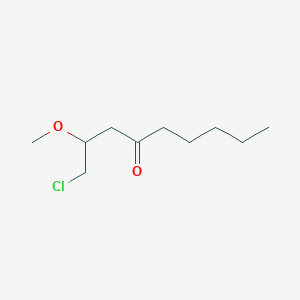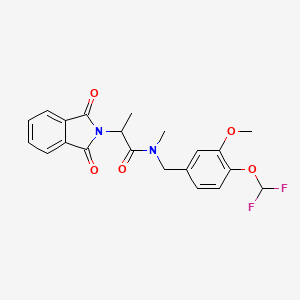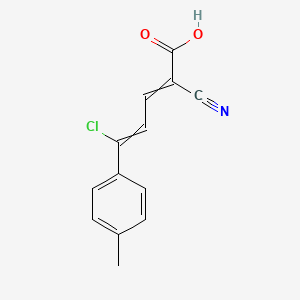
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C11H5Cl2F3N4. This compound is known for its unique structure and properties, making it a valuable intermediate in the synthesis of various chemical products, particularly in the field of pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps :
Diazotization Reaction: 2,6-dichloro-4-trifluoromethyl aniline is subjected to diazotization using sodium nitrite in an acidic medium to form the corresponding diazonium salt.
Cyclization: The diazonium salt is then reacted with 2,3-dicyanopropionic acid ethyl ester under weak acidic conditions to form a cyclic compound.
Chlorination: Chlorine is introduced into the cyclic compound to achieve chlorination.
Decarboxylation: The pH is regulated to induce decarboxylation, resulting in the formation of the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The average yield of the industrial method is not lower than 95%, and the product purity exceeds 99.50% .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, particularly as an intermediate in the synthesis of insecticides like fipronil.
Mécanisme D'action
The mechanism of action of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, in the case of its use as an intermediate in the synthesis of fipronil, the compound acts on the chloride channel of insect nerves, inhibiting the metabolism of gamma-aminobutyric acid (GABA) and leading to the disruption of neural transmission in insects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is structurally similar and is also used as an intermediate in the synthesis of fipronil.
2,6-dichloro-4-trifluoromethylphenylhydrazine: Another related compound used in similar synthetic routes.
Uniqueness
The uniqueness of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid lies in its specific structure, which imparts distinct chemical properties and reactivity. Its ability to act as an intermediate in the synthesis of highly effective insecticides like fipronil highlights its importance in the field of agrochemicals .
Propriétés
Formule moléculaire |
C12H5Cl2F3N4O2 |
|---|---|
Poids moléculaire |
365.09 g/mol |
Nom IUPAC |
5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H5Cl2F3N4O2/c13-5-1-4(12(15,16)17)2-6(14)9(5)21-10(19)8(11(22)23)7(3-18)20-21/h1-2H,19H2,(H,22,23) |
Clé InChI |
ZBCWGEVHALSPLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(=O)O)N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)


![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)




![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)




